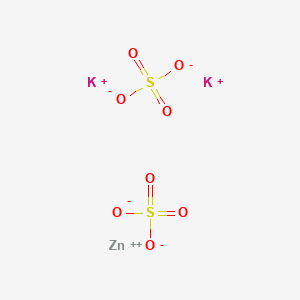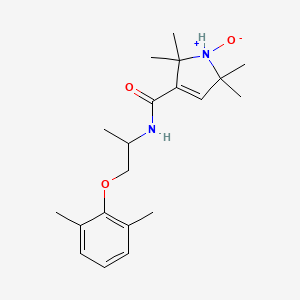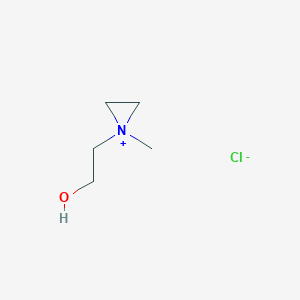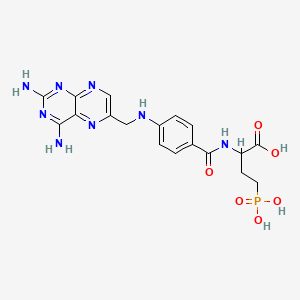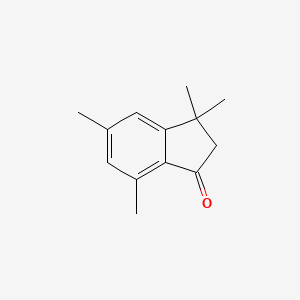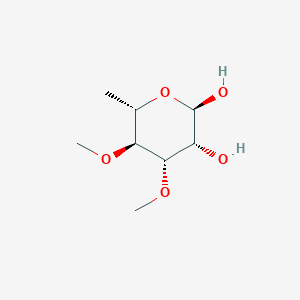
3,4-di-O-methyl-alpha-L-rhamnose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-di-O-methyl-alpha-L-rhamnose is a methylated derivative of alpha-L-rhamnose, a naturally occurring deoxy sugar. This compound is characterized by the presence of two methoxy groups attached to the third and fourth carbon atoms of the rhamnose molecule. It has the molecular formula C8H16O5 and is known for its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-di-O-methyl-alpha-L-rhamnose typically involves the methylation of alpha-L-rhamnose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods using alpha-L-rhamnosidase, which can selectively methylate the hydroxyl groups at the desired positions. This enzymatic approach is advantageous due to its specificity and mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-di-O-methyl-alpha-L-rhamnose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted compounds depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,4-di-O-methyl-alpha-L-rhamnose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in the biosynthesis of bacterial cell walls and plant metabolites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active sugars.
Wirkmechanismus
The mechanism of action of 3,4-di-O-methyl-alpha-L-rhamnose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-O-methyl-alpha-L-rhamnose
- 4-O-methyl-alpha-L-rhamnose
- 6-deoxy-3,4-di-O-methyl-alpha-L-mannopyranose
Uniqueness
3,4-di-O-methyl-alpha-L-rhamnose is unique due to the specific positioning of its methoxy groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
25672-82-6 |
|---|---|
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6S)-4,5-dimethoxy-6-methyloxane-2,3-diol |
InChI |
InChI=1S/C8H16O5/c1-4-6(11-2)7(12-3)5(9)8(10)13-4/h4-10H,1-3H3/t4-,5+,6-,7-,8+/m0/s1 |
InChI-Schlüssel |
BTLHIWBHHPKNFQ-GWVFRZDISA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)OC)OC |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


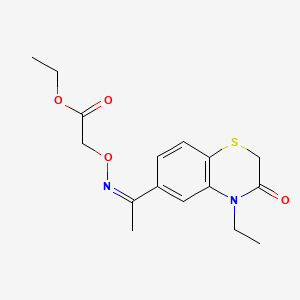

![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)

